molecular formula C8H12F3NO2 B8016974 (2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester

(2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester

Cat. No.: B8016974
M. Wt: 211.18 g/mol
InChI Key: JTJHDIGEQRHIJX-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester is a fluorinated organic compound with significant applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique properties to the molecule, such as increased lipophilicity and metabolic stability, making it a valuable building block in drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods, including the hydrogenation of pyridine derivatives.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups at the trifluoromethyl position.

Scientific Research Applications

(2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its unique fluorinated structure.

    Medicine: Incorporated into drug molecules to enhance their pharmacokinetic properties, such as increased metabolic stability and improved bioavailability.

    Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester involves its interaction with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to specific proteins or enzymes, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester: A stereoisomer with different conformational preferences and biological activity.

    4-Fluoroproline: Another fluorinated amino acid with applications in protein engineering and medicinal chemistry.

    Fluoroleucine: A fluorinated analogue of leucine used in the study of protein folding and stability.

Uniqueness

(2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester is unique due to its specific stereochemistry, which influences its conformational preferences and interactions with biological targets. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

methyl (2S,4R)-4-(trifluoromethyl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJHDIGEQRHIJX-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CCN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.